(-)-Longifolene

Beschreibung

Historical Context and Significance in Sesquiterpene Chemistry

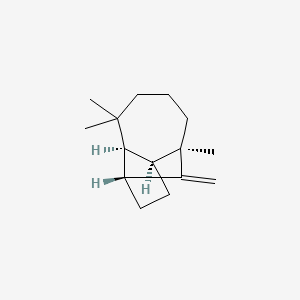

Longifolene is a naturally occurring oily liquid hydrocarbon found predominantly in the high-boiling fraction of certain pine resins, particularly from Pinus longifolia (now known as Pinus roxburghii Sarg.), from which its name is derived. wikipedia.org It is a chiral molecule, with the (+)-enantiomer being common in pines and other higher plants, while the (-)-enantiomer is found in smaller quantities in some fungi and liverworts. wikipedia.org The structure of (+)-longifolene was elucidated in the mid-20th century, revealing a complex, bridged tricyclic system. udel.edu

As a member of the sesquiterpene class, which comprises a vast and structurally diverse group of C15 terpenoids, longifolene holds a special place. acs.orgwur.nl The biosynthesis of sesquiterpenes begins with farnesyl diphosphate (FPP) and involves a series of complex cyclizations and rearrangements catalyzed by sesquiterpene synthases. wikipedia.orgwur.nl The intricate carbon skeleton of longifolene, formed through a cationic polycyclization cascade, exemplifies the elegant and efficient strategies employed by nature to construct complex molecules from simple linear precursors. wikipedia.orgnih.gov The study of longifolene's biosynthesis and its subsequent chemical synthesis has significantly contributed to the broader understanding of sesquiterpene chemistry. libretexts.orgacs.org

| Property | Value |

| Chemical Formula | C₁₅H₂₄ |

| Molar Mass | 204.36 g/mol |

| Boiling Point | 254 °C (at 706 mmHg) |

| Density | 0.928 g/cm³ |

| Optical Rotation ([α]D) | (+)-enantiomer: +42.73°(-)-enantiomer: -42.73° |

| CAS Number | (+)-enantiomer: 475-20-7(-)-enantiomer: 16846-09-6 |

Table 1: Physicochemical Properties of Longifolene wikipedia.org

Importance as a Bridged Polycyclic Natural Product

Bridged polycyclic compounds, like longifolene, are organic molecules that feature multiple rings connected in a way that two or more rings share non-adjacent carbon atoms. wikipedia.org This structural feature imparts significant rigidity and three-dimensionality to the molecule. The synthesis of such topologically complex frameworks has long been a testing ground for new synthetic methods and strategies. chemrxiv.org

The intricate and compact tricyclic structure of longifolene, with its lack of activating functional groups, makes it a particularly challenging synthetic target. slideshare.netresearchgate.net The successful synthesis of longifolene is therefore considered a significant achievement, often highlighting innovative and powerful synthetic methodologies. chemrxiv.org The academic fascination with longifolene stems from the theoretical and practical insights gained from studying its unique rearrangement reactions and developing logical approaches to its construction. libretexts.org The pursuit of its total synthesis has spurred the development of new reactions and has been closely associated with the evolution of retrosynthetic analysis, a cornerstone of modern organic synthesis. libretexts.orgscripps.edu

Research Trajectory and Evolution of Synthetic and Mechanistic Understanding

The journey to synthesize longifolene has been a long and fruitful one, with numerous research groups contributing to our understanding of this complex molecule. The first total synthesis of (±)-longifolene was accomplished by E.J. Corey in 1961, a landmark achievement that laid the foundation for his systematic approach to retrosynthetic analysis. synarchive.comlkouniv.ac.in This synthesis involved an intramolecular Michael-type alkylation to construct the core skeleton. lkouniv.ac.in

Since Corey's initial success, several other total syntheses of longifolene have been reported, each employing a unique and innovative strategy. libretexts.orgthieme-connect.comd-nb.info For instance, Johnson and coworkers developed a synthesis featuring a cationic polycyclization cascade, mimicking the proposed biosynthetic pathway. libretexts.orgthieme-connect.com Oppolzer and Godel utilized a photochemical [2+2] cycloaddition followed by a retro-aldol fragmentation (the de Mayo reaction) to forge the longifolene skeleton. libretexts.orgd-nb.info These diverse approaches have not only provided access to longifolene but have also significantly expanded the toolkit of synthetic organic chemistry.

More recently, research has also focused on the biosynthesis of longifolene in engineered microorganisms like Escherichia coli and Saccharomyces cerevisiae. acs.orgnih.govresearchgate.net By introducing the longifolene synthase gene and optimizing metabolic pathways, scientists have been able to produce longifolene through fermentation. acs.orgnih.govnih.gov This work not only provides a more sustainable route to this valuable compound but also deepens our understanding of the enzymatic machinery responsible for its formation. acs.orgnih.gov The enzyme responsible, longifolene synthase, catalyzes the complex cyclization of farnesyl diphosphate to longifolene and other minor sesquiterpenoids. wikipedia.org

| Key Contributor | Year | Key Strategy/Contribution |

| E.J. Corey | 1961 | First total synthesis; application of retrosynthetic analysis. synarchive.comlkouniv.ac.in |

| W.S. Johnson | 1975 | Cationic polycyclization strategy. libretexts.orgthieme-connect.comsynarchive.com |

| W. Oppolzer | 1978 | Intramolecular de Mayo reaction. libretexts.orgd-nb.info |

| Modern Research | 2019-Present | Biosynthesis in engineered microbes (E. coli, S. cerevisiae). acs.orgnih.govresearchgate.netnih.gov |

Table 2: Milestones in the Synthesis of Longifolene

Eigenschaften

Molekularformel |

C15H24 |

|---|---|

Molekulargewicht |

204.35 g/mol |

IUPAC-Name |

(1S,2R,7R,9R)-3,3,7-trimethyl-8-methylidenetricyclo[5.4.0.02,9]undecane |

InChI |

InChI=1S/C15H24/c1-10-11-6-7-12-13(11)14(2,3)8-5-9-15(10,12)4/h11-13H,1,5-9H2,2-4H3/t11-,12-,13+,15-/m0/s1 |

InChI-Schlüssel |

PDSNLYSELAIEBU-XPCVCDNBSA-N |

SMILES |

CC1(CCCC2(C3C1C(C2=C)CC3)C)C |

Isomerische SMILES |

C[C@@]12CCCC([C@H]3[C@@H]1CC[C@H]3C2=C)(C)C |

Kanonische SMILES |

CC1(CCCC2(C3C1C(C2=C)CC3)C)C |

Herkunft des Produkts |

United States |

Stereochemical Aspects and Conformational Analysis

Elucidation of Stereochemical Features

The intricate structure of longifolene, with its multiple stereocenters, presented a considerable challenge for early structural elucidation. The correct structure and relative stereochemistry were definitively established in 1953 through an X-ray crystallographic study of longifolene hydrochloride. mun.ca This analysis provided the foundational understanding of its complex bridged framework.

Further investigations into the molecular rotation of various longifolene derivatives suggested that the initially proposed structure also represented its absolute configuration. mun.ca The naturally occurring enantiomer, (+)-longifolene, is primarily found in higher plants like certain pine species and exhibits a positive optical rotation. wikipedia.org Its antipode, (-)-longifolene, which has the opposite stereochemistry at all chiral centers, is found in some liverworts and fungi. wikipedia.org The absolute configuration of this compound is (1S,2R,7R,9R)-3,3,7-trimethyl-8-methylenetricyclo[5.4.0.02,9]undecane. Modern chiroptical techniques, such as electronic circular dichroism (ECD), combined with quantum mechanical calculations like time-dependent density functional theory (TDDFT), are now routinely used to confirm the absolute configuration of such chiral molecules by comparing experimental spectra with theoretically predicted ones. researchgate.net

Conformational Flexibility and Dynamics

Despite its bridged and seemingly rigid structure, the longifolene molecule possesses a degree of conformational flexibility, primarily within its seven-membered ring. tandfonline.comcore.ac.uk This flexibility has been investigated using a combination of experimental NMR techniques and computational modeling. tandfonline.comtandfonline.com

Studies combining experimental NMR data, including nuclear Overhauser effect (NOE) measurements and coupling constant analysis, with molecular mechanics and ab initio calculations have shown that the seven-membered ring of longifolene preferentially adopts a low-energy twist-chair conformation. tandfonline.comresearchgate.netnih.gov Low-temperature NMR experiments have indicated that even at reduced temperatures, the spectrum observed is an exchange-averaged result, dominated by the most stable conformer. tandfonline.com This suggests a relatively low energy barrier for interconversion between different conformations. tandfonline.com

Computational studies have identified two principal low-energy conformations, with one being slightly more stable than the other. tandfonline.com The calculated chemical shifts for the more stable conformation show a strong correlation with the experimental values obtained from NMR spectroscopy. researchgate.netnih.gov The dynamic nature of the longifolene skeleton is a key feature, influencing its chemical reactivity and the formation of sterically diverted products in various chemical transformations. core.ac.uk

Influence of Substitution on Conformation

The conformation of the longifolene skeleton is sensitive to the introduction of substituents. core.ac.ukias.ac.in The placement of different functional groups on the tricyclic framework can induce significant changes in the geometry of both the norbornane and the cycloheptane moieties. core.ac.uk

X-ray crystallographic analyses of various substituted longifolene derivatives have provided clear evidence of this conformational adaptability. core.ac.ukias.ac.in For instance, the introduction of substituents can induce a "twist" in the bicyclo[2.2.1]heptane (norbornane) part of the molecule, causing it to deviate from its ideal C₂ᵥ symmetry. core.ac.uk The degree and nature of this twist are highly dependent on the position of the substituent. core.ac.ukias.ac.in Research analyzing several differently substituted longifolene derivatives, such as 8,11-dibromo longibornane, has shown that substitutions on the edge atoms of the norbornane system (positions 7, 8, 10, and 11) tend to induce a larger twist. core.ac.uk

Similarly, the conformation of the seven-membered cycloheptane ring is also affected by substitution patterns. This substituent-dependent conformation is crucial as it dictates the stereoelectronic environment of the molecule, which in turn provides the opportunity for the synthesis of a wide array of commercially valuable products. core.ac.ukias.ac.in

Biosynthesis and Metabolic Engineering

Enzymatic Pathways and Key Intermediates

The biosynthesis of (-)-longifolene originates from central carbon metabolism, utilizing two primary pathways to generate the universal isoprene building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). researchgate.netnih.gov

Mevalonate (MVA) Pathway Contributions

The mevalonate (MVA) pathway, typically found in eukaryotes, archaea, and some bacteria, is a key route for IPP and DMAPP synthesis. mdpi.comrsc.org This pathway starts with the condensation of three acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). rsc.org HMG-CoA is then reduced to mevalonate by the enzyme HMG-CoA reductase. rsc.org Through a series of phosphorylation steps and a final decarboxylation, mevalonate is converted into IPP. rsc.org The MVA pathway is often engineered into microbial hosts like Escherichia coli to increase the precursor supply for terpenoid production, as it can be more energetically favorable and less tightly regulated than the native E. coli pathway. researchgate.net

Methylerythritol 4-Phosphate (MEP) Pathway Contributions

The methylerythritol 4-phosphate (MEP) pathway, also known as the non-mevalonate pathway, is the native route for IPP and DMAPP biosynthesis in most bacteria, including E. coli, as well as in plants and some protozoa. researchgate.netnih.gov This pathway begins with the condensation of pyruvate and glyceraldehyde 3-phosphate (G3P) to form 1-deoxy-D-xylulose 5-phosphate (DXP). nih.gov A series of enzymatic reactions then converts DXP into IPP and DMAPP. nih.gov While the MEP pathway has a higher theoretical yield, it is subject to stringent native regulation, which can limit the flux towards the desired product. researchgate.net

Farnesyl Pyrophosphate (FPP) as a Common Precursor

Both the MVA and MEP pathways converge on the synthesis of IPP and DMAPP. researchgate.net These five-carbon units are then sequentially condensed by farnesyl pyrophosphate synthase (FPPS) to create the 15-carbon molecule, farnesyl pyrophosphate (FPP). researchgate.netlibretexts.org FPP serves as the direct and crucial precursor for the biosynthesis of a vast array of sesquiterpenes, including this compound. libretexts.orgwikiwand.com The cyclization of this linear precursor by specific terpene synthases dictates the final, often complex, structure of the resulting sesquiterpene. libretexts.orgresearchgate.net

Longifolene Synthase: Structure, Function, and Catalytic Mechanism

Longifolene synthase is the key enzyme responsible for the transformation of the linear FPP into the intricate tricyclic structure of this compound. researchgate.netwikipedia.org This enzyme catalyzes a complex cationic polycyclization cascade. wikiwand.com The process is initiated by the removal of the pyrophosphate group from FPP, generating a farnesyl cation. wikiwand.com This cation then undergoes a series of intramolecular cyclizations, hydride shifts, and alkyl migrations, ultimately leading to the formation of the characteristic longifolene skeleton. libretexts.orgwikiwand.com The specific folding of the FPP substrate within the enzyme's active site is crucial for directing the cyclization cascade towards the formation of longifolene, preventing the formation of other sesquiterpene isomers. libretexts.org

Strategies for Enhanced Microbial Production

To overcome the low yields of this compound from natural sources, metabolic engineering of microorganisms like Escherichia coli and Saccharomyces cerevisiae has emerged as a viable strategy. researchgate.netacs.org These efforts focus on optimizing the metabolic pathways to channel more carbon towards the production of the target compound.

Metabolic Flux Augmentation

A primary strategy for enhancing this compound production is to increase the metabolic flux towards its precursor, FPP. nih.govresearchgate.net This can be achieved by:

Overexpression of Pathway Genes: Increasing the expression of key enzymes in the MVA or MEP pathways can boost the production of IPP and DMAPP. nih.govresearchgate.net For instance, introducing a heterologous MVA pathway into E. coli has been shown to significantly increase longifolene yields. nih.govdntb.gov.ua

Enhancing FPP Synthase Activity: Augmenting the activity of FPP synthase can lead to a greater conversion of IPP and DMAPP into FPP, thereby increasing the substrate pool for longifolene synthase. nih.govresearchgate.net

Debottlenecking Rate-Limiting Steps: Identifying and alleviating bottlenecks within the biosynthetic pathways is crucial. acs.org For example, the expression of certain pathway enzymes can be rate-limiting, and their overexpression can lead to substantial improvements in production. acs.org

Studies have demonstrated the success of these strategies. For example, the introduction of an exogenous MVA pathway in E. coli led to a significant increase in longifolene production. nih.govresearchgate.net In another study, a combination of strategies in Saccharomyces cerevisiae, including the regulation of rate-limiting enzymes and enhancement of the precursor supply, resulted in a longifolene titer of 1249 mg/L in fed-batch fermentation. acs.orgnih.gov

Enzyme Optimization and Protein Engineering

One of the primary enzymes targeted for optimization is longifolene synthase (LgfS), which catalyzes the final cyclization of farnesyl pyrophosphate (FPP) to longifolene. researchgate.net In many instances, the heterologous expression of LgfS in hosts like Escherichia coli or Saccharomyces cerevisiae results in low activity. researchgate.netresearchgate.net Codon optimization of the longifolene synthase gene (lgfS) to match the codon usage of the expression host is a common initial step to improve soluble protein expression. researchgate.netresearchgate.net For example, codon optimization of lgfS from Picea abies for expression in E. coli has been shown to be essential for its soluble expression and subsequent longifolene production. researchgate.net

Beyond codon optimization, protein engineering techniques can be applied to directly improve the catalytic properties of the synthase. In a study focused on producing longifolene in Yarrowia lipolytica, protein engineering was used to optimize the longifolene synthase from Pinus sylvestris (PsTPS), leading to improved catalytic efficiency. researchgate.netnih.gov

Another key strategy is the augmentation of the metabolic flux towards the precursor FPP. researchgate.net This often involves the engineering of FPP synthase (FPPS). Overexpression of different FPP synthases has been shown to significantly increase longifolene production. researchgate.net For instance, in one study, this approach led to a 1.8-fold increase in longifolene titer. researchgate.net

The co-expression of molecular chaperones is another effective technique to enhance the activity of heterologously expressed synthases. researchgate.netnih.govacs.org Chaperones can assist in the correct folding of the synthase, leading to higher concentrations of active enzyme. This strategy was successfully employed in S. cerevisiae and Y. lipolytica to improve the synthesis of longifolene. researchgate.netnih.govacs.org

Directed evolution and rational protein design are powerful tools for engineering enzymes in heterologous pathways. nih.gov For example, a mutation in the native FPP synthase of E. coli (Ser81 to Phe) was introduced to prevent the consumption of geranyl diphosphate (GPP) for FPP formation, thereby favoring the production of monoterpenes. nih.gov While this specific example targets monoterpenes, similar rational design principles can be applied to channel precursors towards sesquiterpene synthesis.

The table below summarizes various enzyme optimization and protein engineering strategies employed to enhance this compound production.

Pathway Debottlenecking Approaches

A primary approach is the introduction and optimization of a heterologous mevalonate (MVA) pathway. researchgate.netresearchgate.net While E. coli naturally utilizes the 1-deoxy-D-xylulose 5-phosphate (DXP) pathway for isoprenoid synthesis, the introduction of the MVA pathway can provide a more direct and energetically favorable route to FPP. researchgate.net The implementation of an exogenous MVA pathway has been shown to significantly enhance longifolene production, with one study reporting an increase to 2.64 mg/L in shake flasks and 382 mg/L under fed-batch conditions in E. coli. researchgate.net

Within the native or heterologous pathways, certain enzymes act as rate-limiting steps. nih.govacs.org Overexpression of these key enzymes is a common strategy to increase metabolic flux. In S. cerevisiae, the regulation of rate-limiting enzymes in the MVA pathway was a key strategy in a multi-pronged approach to debottleneck longifolene synthesis. nih.govacs.org

Another critical debottlenecking strategy is the elimination or downregulation of competitive pathways that divert FPP away from longifolene synthesis. nih.govacs.org In wild-type hosts, FPP is a crucial precursor for essential molecules like sterols, quinones, and peptidoglycans. researchgate.netmdpi.com By downregulating the genes responsible for these competing pathways, more FPP can be channeled towards the desired product. This was a successful strategy applied in engineered S. cerevisiae to boost longifolene yields. nih.govacs.org

Enhancing the supply of the fundamental C5 building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), is also crucial. researchgate.net The introduction of the isopentenol utilization pathway (IUP) in Y. lipolytica was shown to augment the C5 substrate pool, contributing to increased longifolene production. researchgate.netnih.gov

A combination of these strategies often leads to the most significant improvements in production. For example, in S. cerevisiae, a combinatorial approach involving the regulation of rate-limiting enzymes, elimination of competitive pathways, screening of molecular chaperones to improve synthase activity, and enhancement of precursor supply resulted in a longifolene titer of 27.30 mg/L in shake flasks and 1249 mg/L in fed-batch fermentation, the highest reported yield to date. nih.govacs.orgresearchgate.net

The table below details various pathway debottlenecking approaches and their impact on this compound production.

Total Synthesis Methodologies and Strategies

Seminal Total Syntheses of (-)-Longifolene

Several landmark syntheses of longifolene have been reported, each with its unique approach to assembling the complex carbon skeleton. These routes are not just academic exercises but are cornerstones in the development of synthetic strategy.

The first total synthesis of (±)-longifolene, published by E.J. Corey and his team in 1961, is a landmark achievement, not only for conquering the target molecule but also for introducing the systematic logic of retrosynthetic analysis. scripps.edunobelprize.orglkouniv.ac.in This approach involves deconstructing a target molecule into simpler precursors, a process that revolutionized the art of designing synthetic routes. scripps.edunobelprize.org

Corey's analysis of longifolene identified several "strategic bonds" within the bridged ring system. libretexts.orgnih.govamazonaws.com Disconnecting these strategic bonds simplifies the complex topology of the target into more manageable synthetic precursors. nih.govamazonaws.comresearchgate.net One of the primary strategies pursued involved an intramolecular Michael-type addition to form a key carbon-carbon bond, constructing the tricyclic framework from a bicyclic precursor. libretexts.orglkouniv.ac.in The synthesis also featured a critical ring-expansion sequence to create the seven-membered ring characteristic of the longifolene skeleton. libretexts.orglkouniv.ac.in The key reactions in Corey's 15-step synthesis included a Wittig reaction, a stereoselective dihydroxylation, the pivotal pinacol-type ring expansion, and the final intramolecular Michael addition. youtube.comlkouniv.ac.inorganicchemistrydata.org

In 1978, Wolfgang Oppolzer's group reported a highly efficient total synthesis of (±)-longifolene that employed a powerful rearrangement-based strategy. libretexts.orgsynarchive.comacs.org The centerpiece of this synthesis is the intramolecular De Mayo reaction. youtube.comthieme-connect.comd-nb.info This photochemical strategy involves an intramolecular [2+2] photocycloaddition of an enone, which is then followed by a thermal retro-aldol fragmentation. libretexts.orgthieme-connect.comd-nb.info

Beyond the seminal works of Corey and Oppolzer, other chemists have developed innovative routes to longifolene.

Johnson's Cationic Cyclization: W. S. Johnson and colleagues developed a route based on a biomimetic polyene cyclization. libretexts.orgscite.ai A key step involves an acid-catalyzed cyclization of an acyclic precursor containing multiple double bonds, which forms the complex tricyclic skeleton in a single, powerful step, mimicking a potential biosynthetic pathway. libretexts.orglibretexts.org

Schultz's Carbene Insertion: A strategy reported by A.G. Schutz and coworkers utilized a carbene insertion reaction as a key bond-forming step to construct the bridged framework. libretexts.org

Ho and Liu's Diels-Alder Strategy: This approach utilized a Diels-Alder reaction to build a bicyclic intermediate, which was then elaborated to the final tricyclic structure of longifolene. libretexts.orgcdnsciencepub.com

McMurry's Alkylation Approach: John McMurry's group modified Corey's initial strategy, using an intramolecular alkylation for the key cyclization step, followed by a necessary ring expansion at a later stage. scite.aicdnsciencepub.com

| Lead Scientist | Year | Key Strategy / Reaction | Reference |

|---|---|---|---|

| E.J. Corey | 1961 | Retrosynthetic Analysis, Intramolecular Michael Addition, Ring Expansion | libretexts.orgscripps.edunobelprize.org |

| W. Oppolzer | 1978 | Intramolecular De Mayo Reaction ([2+2] Photocycloaddition / Retro-Aldol) | libretexts.orgsynarchive.comthieme-connect.com |

| W.S. Johnson | 1975 | Biomimetic Polyene Cationic Cyclization | libretexts.orgscite.ailibretexts.org |

| A.G. Schutz | 1985 | Carbene Insertion | libretexts.org |

Oppolzer's Approaches and Rearrangement-Based Strategies

Key Strategic Bond Disconnections and Cyclization Reactions

The concept of "strategic bond disconnections," championed by Corey, is fundamental to designing syntheses for complex bridged molecules like longifolene. nih.govamazonaws.comresearchgate.net This involves identifying bonds in the target's maximally bridged ring (MBR) which, when disconnected retrosynthetically, lead to the greatest simplification of the molecular structure. nih.govamazonaws.comscripps.edu

For longifolene, Corey identified several potential disconnections. libretexts.org The disconnection that led to his successful synthesis transformed the tricyclic system into a fused bicyclic precursor, which was more synthetically accessible. libretexts.orgresearchgate.net The key cyclization reaction to reform this bond in the forward sense was an intramolecular Michael addition. libretexts.org

Other syntheses have targeted different strategic bonds and employed different cyclization reactions:

Cationic Cyclization: Johnson's synthesis forms two rings in one step through the cyclization of a polyene, a powerful strategy for building polycyclic systems. libretexts.orglibretexts.org

Photocycloaddition/Fragmentation: Oppolzer's route uses a sequence of reactions, but the key bond formations that create the bridged system occur via the De Mayo reaction, which involves a [2+2] cycloaddition followed by a retro-aldol reaction. libretexts.orgd-nb.info

Novel Synthetic Route Development

The quest for more efficient and elegant syntheses of longifolene has driven the development of novel synthetic methods. Photochemical reactions, in particular, have proven to be a powerful tool for constructing complex molecular architectures that are often difficult to access through traditional thermal reactions. nih.gov

The De Mayo reaction is a prime example of a powerful photochemical strategy applied to natural product synthesis. thieme-connect.comresearchgate.net It is a two-step process that effectively forms a 1,5-dicarbonyl compound from an enolized 1,3-dicarbonyl and an alkene. researchgate.net The sequence begins with an intramolecular [2+2] photocycloaddition between the enol double bond and the alkene, forming a strained cyclobutanol intermediate. libretexts.orgnih.govresearchgate.net This is followed by a thermal retro-aldol reaction, which cleaves the cyclobutane ring to reveal the final, ring-expanded structure. libretexts.orgthieme-connect.com

In Oppolzer's synthesis of longifolene, this strategy was used with remarkable efficiency. synarchive.comd-nb.info An intramolecular [2+2] photocycloaddition forged the complex, bridged bicyclo[5.4.0]undecane core of the molecule after the subsequent retro-aldol fragmentation. thieme-connect.comnih.gov This approach highlights the utility of photochemical cycloadditions for the rapid assembly of intricate carbon skeletons. nih.govresearchgate.net

Cationic Cascade Cyclization Approaches

A significant strategy in the synthesis of the longifolene skeleton involves biomimetic cationic polycyclization. ucdavis.edu This approach mimics the natural biosynthetic pathway of longifolene, which starts from farnesyl diphosphate and proceeds through a series of cationic cyclizations and rearrangements. bionity.comwikiwand.com

A prime example of this methodology is the synthesis developed by W.S. Johnson's research group. libretexts.orgacs.org Their approach is celebrated for its efficiency in constructing multiple carbon-carbon bonds, rings, and stereocenters in a single transformation. acs.org The key step in Johnson's synthesis is a cationic polycyclization cascade that proceeds in 75% yield at 0 °C. acs.org The proposed mechanism for this transformation involves the interconversion of allylic, alkenyl, and norbornenyl cations. acs.org Modern theoretical calculations using density functional theory have since validated the feasibility of Johnson's proposed mechanistic pathway, including the involvement of a non-classical bridged cation intermediate. bionity.comacs.org

The Johnson school's synthetic plan features an acid-catalyzed cyclization as the key step. libretexts.org Although this cyclization successfully assembles the core structure, it initially places a methyl group on an incorrect carbon. libretexts.org Subsequent steps involve the removal of an unwanted hydroxyl group, isomerization of a double bond, and introduction of the quaternary methyl group to complete the synthesis. libretexts.org

| Cationic Cascade Cyclization Summary | |

| Key Strategist | W.S. Johnson |

| Core Concept | Biomimetic polycyclization cascade mimicking natural biosynthesis. |

| Key Reaction | Acid-catalyzed cyclization forming multiple rings in one step. |

| Key Intermediates | Proposed allylic, alkenyl, and norbornenyl cations. acs.org |

| Yield of Key Step | 75% acs.org |

Carbene Insertion and Diels-Alder Strategies

Alternative approaches to construct the intricate longifolene framework include carbene insertion and Diels-Alder reactions.

A carbene insertion strategy was effectively demonstrated by A.G. Schutz and his team. libretexts.org This method relies on the generation of a carbene that subsequently inserts into a C-H bond within the same molecule to form a new ring, thereby constructing the bridged system characteristic of longifolene. libretexts.org

The Diels-Alder reaction, a powerful tool for forming six-membered rings, has also been applied to longifolene synthesis. Fallis and colleagues devised a strategy utilizing an intramolecular Diels-Alder reaction. libretexts.org Another distinct Diels-Alder approach was reported by Ho and Liu. libretexts.org A notable feature of their synthesis was the clever utilization of an exocyclic olefin, which was subsequently converted into the required seven-membered ring of the longifolene structure. libretexts.org A formal synthesis of racemic longifolene has also been achieved starting from the Diels-Alder reaction of 6,6-dimethylfulvene and maleic anhydride, with key subsequent steps including cyclodehydration, conjugate methylation, and ring expansion. researchgate.net

| Strategy | Key Researchers | Description |

| Carbene Insertion | A.G. Schutz et al. libretexts.org | Involves an intramolecular C-H insertion of a carbene to form a key bond in the tricyclic system. libretexts.org |

| Diels-Alder | Fallis et al. libretexts.org | Utilizes an intramolecular Diels-Alder cycloaddition to build the core structure. libretexts.org |

| Diels-Alder | Ho and Liu libretexts.org | Employs an intermolecular Diels-Alder reaction followed by conversion of an exocyclic olefin to form the seven-membered ring. libretexts.org |

Ring Expansion and Fragmentation Methodologies

Ring expansion and fragmentation reactions provide another strategic avenue to the longifolene skeleton, often by first constructing a more accessible ring system and then rearranging it to the desired target.

The McMurray synthesis of longifolene provides excellent examples of these tactics. libretexts.org One key step involves a ring expansion where the solvolysis of a cyclopropyl derivative generates a cyclopropyl carbenium ion, which then opens to form the larger ring of the longifolene system. libretexts.org This synthesis also encountered an unintended intramolecular aldol condensation, which formed an extra, unwanted ring. This issue was resolved by a fragmentation reaction, cleaving the superfluous ring and advancing the synthesis. libretexts.org

Another notable application of fragmentation is found in a synthesis by Oppolzer and colleagues, which employs a De Mayo reaction. libretexts.org This reaction involves a photochemical [2+2] cycloaddition to form a strained cyclobutane ring, followed by a retro-aldol fragmentation to reveal the desired larger ring structure. libretexts.orgresearchgate.net This sequence efficiently sets up the longifolene ring system. libretexts.org

| Methodology | Key Example | Description |

| Ring Expansion | McMurray Synthesis libretexts.org | A cyclopropyl carbenium ion, generated from a tricyclic precursor, undergoes pericyclic opening to expand to the longifolene ring system. libretexts.org |

| Fragmentation | McMurray Synthesis libretexts.org | An undesired pentacyclic product formed via an aldol reaction was cleaved through a fragmentation reaction to yield the correct tetracyclic skeleton. libretexts.org |

| Fragmentation | Oppolzer Synthesis libretexts.org | A De Mayo reaction sequence, involving photocycloaddition and retro-aldol fragmentation, was used to construct the core structure. libretexts.org |

Stereoselective and Asymmetric Synthetic Approaches

Longifolene is a chiral molecule, with the (+)-enantiomer commonly found in higher plants like pines, and the (-)-enantiomer present in smaller amounts in fungi and liverworts. bionity.comwikipedia.org Consequently, the total synthesis of a specific enantiomer, such as this compound, requires the use of stereoselective or asymmetric strategies. uwindsor.ca Asymmetric synthesis is a field of organic chemistry focused on converting an achiral unit into a chiral one in a way that produces unequal amounts of stereoisomers. uwindsor.canumberanalytics.com

Stereocontrol can be achieved through various methods:

Chiral Auxiliaries : These are chiral molecules temporarily attached to a substrate to direct the stereochemical outcome of a reaction. numberanalytics.com For example, the enantioselective Birch reduction-alkylation of a chiral benzamide has been used in a synthetic approach toward this compound. researchgate.net Evans' oxazolidinones are another class of widely used chiral auxiliaries, particularly for asymmetric aldol reactions, which can be crucial for setting stereocenters. numberanalytics.com

Chiral Reagents and Catalysts : The use of enantiomerically pure reagents can induce chirality in the product. uwindsor.ca A derivative of longifolene itself, dilongifolylborane, is used as a chiral hydroborating agent in other organic syntheses. bionity.comwikipedia.org

The synthesis reported by Oppolzer highlights an efficient asymmetric approach. It utilized a photochemical [2+2] cycloaddition and a fragmentation as key steps to assemble the core structure from a chiral precursor. youtube.com This demonstrates how the principles of asymmetric synthesis can be integrated with powerful ring-forming and rearrangement strategies to achieve an efficient and stereoselective total synthesis of a complex natural product like longifolene. youtube.com

Chemical Reactivity and Mechanistic Transformations of - -longifolene

Intramolecular Rearrangement Mechanisms

The structural framework of (-)-longifolene is prone to deep-seated rearrangements, particularly under acidic conditions. These transformations involve complex carbocationic intermediates and a series of bond migrations, resulting in profound alterations of the molecular skeleton. researchgate.netnih.gov

The acid-catalyzed reactions of this compound are classic examples of Wagner-Meerwein rearrangements. scribd.comspcmc.ac.in This type of rearrangement is a 1,2-shift of an alkyl, aryl, or hydride group from an adjacent carbon to a carbocation center, driven by the formation of a more stable carbocation or the relief of ring strain. scribd.comlibretexts.org In the case of longifolene, protonation of the exocyclic double bond initiates the formation of a carbocation. google.com This is followed by a cascade of skeletal rearrangements. libretexts.org

A key transformation is the isomerization of longifolene to isolongifolene. google.comresearchgate.net Mechanistic studies, including those using isotopically labeled longifolene, have elucidated the complex pathway of this rearrangement. The process is understood to proceed through a series of carbocation intermediates and Wagner-Meerwein shifts. researchgate.net While early proposals existed, later work confirmed a mechanism involving an exo, exo-methyl shift. researchgate.net This intricate series of migrations ultimately leads to the thermodynamically more stable isolongifolene structure. researchgate.netnih.gov

The isomerization of this compound to isolongifolene is a commercially significant reaction, as isolongifolene and its derivatives are prized in the fragrance industry for their woody and amber scents. aosennewmaterial.comgoogle.com This transformation is typically achieved using acid catalysts.

Various catalytic systems have been employed to facilitate this isomerization, including:

Brønsted acids such as sulfuric acid in dioxane. google.comgoogle.com

Lewis acids like boron trifluoride etherate (BF₃–Et₂O). wordpress.com

Solid acid catalysts , which offer environmental and practical advantages. Examples include montmorillonite clay K10 and nano-crystalline sulfated zirconia. google.comgoogle.comsphinxsai.com

The use of solid superacids like nano-crystalline sulfated zirconia has been shown to be highly effective, providing high conversion rates (>90%) and excellent selectivity (approaching 100%) for isolongifolene under solvent-free conditions. google.comresearchgate.netgoogle.com The reaction mechanism on these solid acids involves the interaction of the longifolene double bond with the acid sites on the catalyst surface, generating the initial carbocation that triggers the rearrangement cascade. google.com

Besides isolongifolene, another rearrangement product, alloisolongifolene, has been identified. researchgate.net This unique isomer is formed through a different pathway of acid-catalyzed rearrangement. researchgate.net

Table 1: Catalytic Isomerization of this compound to Isolongifolene

| Catalyst | Reaction Conditions | Conversion (%) | Selectivity for Isolongifolene (%) | Reference |

| Montmorillonite Clay K10 | 120°C | >90 | 100 | sphinxsai.com |

| Nano-crystalline Sulfated Zirconia | 140°C, 6 h | 85 | 100 | patsnap.com |

| Nano-crystalline Sulfated Zirconia | 160°C, 2-6 h | 84-86 | 100 | patsnap.com |

| Nano-crystalline Sulfated Zirconia | 180°C, 0.5-6 h | 91-92 | 100 | google.compatsnap.com |

| Acetic Acid and Sulphuric Acid in Dioxane | 22-24°C for 60h, then 52°C | Not specified | Forms isolongifolene and by-product alcohols | google.com |

Carbocation Rearrangements and Wagner-Meerwein Shifts

Functionalization and Derivatization Reactions

Beyond skeletal rearrangements, this compound can be chemically modified to introduce new functional groups, expanding its utility. These reactions often target the exocyclic double bond or the C-H bonds of the hydrocarbon scaffold. aosennewmaterial.comnih.gov

Examples of functionalization include:

Friedel-Crafts Acetylation : This reaction can introduce an acetyl group, leading to the formation of acetyl longifolene, a compound with a woody-musky aroma. sphinxsai.com

Hydroxymethylation : Chemical modifications can yield ω-hydroxymethyl longifolene, which possesses a woody ambergris and fruity scent. aosennewmaterial.com

C-H Functionalization : Modern synthetic methods allow for the direct derivatization of C-H bonds, which are typically inert. nih.govresearchgate.net For instance, a C-H xanthylation reaction has been successfully applied to (+)-longifolene, selectively introducing a xanthate group. This functionalized intermediate can then be converted into a variety of other derivatives. nih.gov

Hydroboration : Longifolene reacts with borane to form dilongifolylborane, a chiral hydroborating agent used in organic synthesis. wikipedia.org

Ozonolysis : The ozonolysis of rearrangement products like alloisolongifolene can be used to create ketones with desirable amber-like odors. researchgate.net

Catalytic Transformations

Catalysis plays a crucial role in directing the transformations of this compound. As discussed, solid acid catalysts are paramount for the selective isomerization to isolongifolene. google.comgoogle.comwordpress.com The choice of catalyst and reaction conditions can steer the reaction towards different products. For instance, using nano-crystalline sulfated zirconia under specific conditions can lead to the rearrangement of longifolene to 7-isopropyl-1,1-dimethyltetralin, an aromatic compound. wordpress.com

Catalysts based on alkali metals (like sodium or potassium) on basic aluminum oxide have been used for selective reactions of sesquiterpenes, including isomerizations. capes.gov.br Furthermore, the development of photocatalytic methods, such as the De Mayo reaction, has been applied in the synthesis of complex structures related to the longifolene framework, showcasing the expanding toolkit for its transformation. researchgate.net

Oxidation and Autoxidation Studies

This compound is susceptible to oxidation, particularly at elevated temperatures. Autoxidation, which is the reaction with atmospheric oxygen, can occur without a catalyst. cabidigitallibrary.orgresearchgate.net

Studies on the autoxidation of longifolene at 120°C have identified several products, including:

Longicamphenylone

Norlongilactone

Isolongifolic acid

Longifolic acid

Longifolene-hydroxy ketone

The reaction mechanism is proposed to proceed through the initial formation of longifolene oxide as a key intermediate, which is then converted into the other oxidation products. cabidigitallibrary.orgresearchgate.net These oxidized derivatives have shown biological activities, such as anti-termite properties, that are stronger than the parent longifolene. cabidigitallibrary.orgresearchgate.net

Theoretical and Computational Chemistry Studies

Quantum Chemical Investigations of Structure and Stability

Quantum chemical methods are pivotal in understanding the fundamental properties of (-)-longifolene at the molecular level. These calculations offer a detailed picture of its three-dimensional structure and energetic landscape.

Conformational Analysis using Ab Initio and DFT Methods

The conformational flexibility of this compound, particularly its seven-membered ring, has been a focus of computational analysis. Both ab initio and Density Functional Theory (DFT) methods have been employed to determine its most stable conformations. researchgate.netnih.gov

Studies combining experimental NMR data with molecular mechanics and ab initio calculations have consistently shown that the flexible seven-membered ring of longifolene preferentially adopts a twist-chair conformation . researchgate.netresearchgate.net This conformation is predicted to be the most stable, a finding that is supported by low-temperature NMR experiments which indicate a single, population-weighted average spectrum corresponding to this dominant conformer. researchgate.net The predicted stable conformation for both longifolene and its penultimate precursor is similar, with the seven-membered ring in a twisted chair conformation where C4 is positioned over the exocyclic double bond. researchgate.netnih.gov

Different DFT functionals, such as B3LYP and M06, have been used to investigate the conformational landscape of complex molecules, though it's noted that there can be discrepancies between methods for large, flexible ring systems. mdpi.com For cyclononane, a related nine-membered ring system, a combination of a geometrical search algorithm (GASCOS) with DFT (RB3LYP/6-31G(d)) and higher-level single-point calculations (RB3LYP/aug-cc-pVTZ) was used to map its potential energy hypersurface, identifying multiple low-energy conformations and the transition states connecting them. nih.gov This highlights the complexity of conformational analysis for such ring systems.

Spectroscopic Data Prediction (e.g., NMR Chemical Shifts)

Computational methods have become indispensable for the prediction and interpretation of spectroscopic data, particularly NMR chemical shifts, which are crucial for structure elucidation. nih.gov

The accurate prediction of ¹H and ¹³C NMR chemical shifts for this compound has been achieved through a combination of ab initio calculations and experimental techniques. researchgate.netnih.gov By calculating the chemical shifts for the determined stable conformation, researchers have found good agreement with experimental values, aiding in the stereospecific assignment of its complex NMR spectrum. researchgate.netnih.gov

The general approach involves optimizing candidate structures using methods like DFT (e.g., B3LYP/6-31G(d)) and then calculating the NMR shielding tensors using techniques such as the Gauge-Including Atomic Orbital (GIAO) method. nih.gov The predicted shifts are then compared with experimental data to confirm the structure. researchgate.net The prediction of coupling constants, using DFT methods like mPW1PW91, B3LYP, and PBEPBE, also shows good correlation with observed values, further validating the computed conformation. researchgate.net

Recent advancements have explored the use of machine learning and 3D graph neural networks (GNNs) to improve the accuracy of chemical shift prediction, often using DFT-calculated shielding tensors as input features. nih.gov These methods aim to provide high accuracy at a lower computational cost compared to high-level DFT calculations alone. nih.govnih.gov

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful tool for unraveling the complex reaction mechanisms involved in the biosynthesis and chemical transformations of terpenes like this compound.

Transition State Characterization and Reaction Pathway Computations

The formation of this compound proceeds through a fascinating cationic cascade. acs.org Computational studies, using hybrid Hartree-Fock/density functional theory (HF/DFT), have been instrumental in validating the feasibility of proposed mechanisms, such as the one in W. S. Johnson's classic total synthesis. acs.orgresearchgate.net These calculations help to characterize the transition states and intermediates along the reaction pathway.

For instance, in the Prins reaction, which involves the acid-catalyzed addition of aldehydes to alkenes, DFT calculations have been used to trace reaction paths. beilstein-journals.org These studies can identify key transition states and even uncover previously uncharacterized intermediates, such as a hemiacetal intermediate in the formation of 1,3-dioxane. beilstein-journals.org Such computational investigations provide a level of detail about reaction coordinates and energy barriers that is often inaccessible through experimental means alone.

Dynamics of Carbocation Rearrangements

The biosynthesis of many terpenes, including this compound, is characterized by complex carbocation rearrangements. beilstein-journals.orgnih.gov Computational studies have revealed that the dynamics of these rearrangements are not always governed by statistical thermodynamics, and non-statistical dynamic effects can play a crucial role in determining product distributions. beilstein-journals.orgnih.gov

Theoretical studies on terpene-forming carbocation cyclization and rearrangement processes have shown that the potential energy surfaces can be complex, sometimes involving bifurcations where a single transition state leads directly to multiple products. beilstein-journals.orgacs.org Direct dynamics trajectory simulations, which model the motion of atoms over the potential energy surface, have been used to understand these dynamic behaviors. beilstein-journals.orgnih.gov These simulations have shown that even in the absence of an enzyme, there can be an inherent dynamical tendency for the formation of the natural product. beilstein-journals.orgnih.gov The study of these carbocation dynamics is essential for a complete understanding of how nature orchestrates the synthesis of complex molecules like this compound. acs.orgbeilstein-journals.orgacs.org

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics (MD) simulations provide a means to study the dynamic behavior of this compound and its interactions with other molecules over time.

While specific MD simulations focusing solely on the conformational dynamics of isolated this compound are not extensively detailed in the provided results, the application of these techniques to related systems and for interaction studies is evident. For example, MD simulations are used to understand the behavior and conformational stability of ligand-protein complexes, which is relevant for studying the biological activities of longifolene derivatives. nih.gov In one study, molecular dynamics simulations were performed for 100 ns to analyze the stability of a lead compound derived from Forsythia suspense when bound to the SARS-CoV-2 3CLpro. nih.gov

Furthermore, molecular docking, a key component of molecular modeling, has been used to investigate the interactions of longifolene with biological targets. For instance, docking studies were conducted to explore the binding mode of longifolene-derived diacylhydrazine compounds with the enzyme succinate dehydrogenase (SDH). nih.gov In another study, molecular docking was used to assess the binding of longifolene to G-protein-coupled receptors (GPCRs) in an insect, with binding energies calculated to quantify the interaction strength. mdpi.com These modeling approaches are crucial for structure-based drug design and for understanding the molecular basis of the biological effects of natural products and their derivatives. nih.govresearchgate.net

In Vitro Biological Activities and Structure-activity Relationships Sar

Antimicrobial Properties

(-)-Longifolene, a tricyclic sesquiterpene, has been investigated for its potential antimicrobial properties. While the compound itself shows limited activity, its derivatives and related compounds have demonstrated notable effects against various microbes.

Studies on the antibacterial effects of this compound have shown varied results. It has been reported to be active against the Gram-positive bacteria Staphylococcus aureus and Enterococcus faecalis, with Minimum Inhibitory Concentrations (MICs) of 600 ppm and 60 ppm, respectively. caymanchem.com However, other research suggests that longifolene primarily exhibits activity against Gram-positive bacteria with little to no effect on Gram-negative bacteria. researchgate.net

Derivatives of longifolene have also been synthesized and evaluated for their antibacterial potential. For instance, certain heavy turpentine longifolene derivatives have been shown to possess antibacterial activity. google.com Furthermore, novel longifolene-derived tetraline pyrimidine compounds have been synthesized and shown to exhibit promising antibacterial activity against S. aureus, B. subtilis, and K. pneumoniae, with some derivatives showing comparable or superior activity to the standard drug rifampicin. researchgate.net

Table 1: Antibacterial Activity of this compound and its Derivatives

| Compound/Extract | Bacterial Strain | Activity | Reference |

|---|---|---|---|

| This compound | Staphylococcus aureus | MIC: 600 ppm | caymanchem.com |

| This compound | Enterococcus faecalis | MIC: 60 ppm | caymanchem.com |

| Cedrus atlantica Essential Oil (containing 12.2% Longifolene) | Gram-positive and Gram-negative bacteria | High antibacterial activity (inhibition zone >15 mm) | nih.gov |

| Longifolene-derived tetraline pyrimidine derivatives | S. aureus, B. subtilis, K. pneumoniae | MIC values from 0.488 to 0.977 μg/mL for some derivatives | researchgate.net |

Research indicates that this compound itself possesses very little to no antifungal activity against a range of fungi, including Trametes versicolor, Lenzites betulinus, Gloeophyllum trabeum, Trichoderma virens, and Rhizopus oryzae. researchgate.netresearchgate.net However, its autoxidation products and synthetic derivatives have shown significant antifungal properties. researchgate.net

Specifically, autoxidation products such as longicamphenylol, longifolic acid, isolongifolic acid, longifolene oxide, and longifolene-hydroxyketone have demonstrated antifungal activities. researchgate.net Among these, longifolic acid and isolongifolic acid, in particular, exhibit strong antifungal effects. researchgate.net

Furthermore, novel synthetic derivatives of longifolene have been developed and tested for their antifungal potential. A series of longifolene-derived diacylhydrazine compounds were designed as potential succinate dehydrogenase (SDH) inhibitors. nih.gov One of these compounds, 5a, displayed broad-spectrum antifungal activity, with high inhibition rates against Physalospora piricola (97.5%), Colletotrichum orbiculare (80.5%), Alternaria solani (72.1%), and Gibberella zeae (67.1%), in some cases exceeding the efficacy of the commercial fungicide chlorothalonil. nih.gov

Another study focused on longifolene-derived diphenyl ether-carboxylic acid compounds. mdpi.com Compound 7b from this series showed excellent and broad-spectrum antifungal activities, with inhibition rates of 85.9% against A. solani, 82.7% against Cercospora arachidicola, 82.7% against Rhizoctonia solani, and 81.4% against P. piricola. mdpi.com These findings highlight the potential of modifying the longifolene scaffold to develop potent antifungal agents.

Table 2: Antifungal Activity of this compound Derivatives

| Compound | Fungal Strain | Inhibition Rate (%) | Reference |

|---|---|---|---|

| Diacylhydrazine derivative 5a | Physalospora piricola | 97.5 | nih.gov |

| Colletotrichum orbiculare | 80.5 | nih.gov | |

| Alternaria solani | 72.1 | nih.gov | |

| Gibberella zeae | 67.1 | nih.gov | |

| Diphenyl ether-carboxylic acid derivative 7b | Alternaria solani | 85.9 | mdpi.com |

| Cercospora arachidicola | 82.7 | mdpi.com | |

| Rhizoctonia solani | 82.7 | mdpi.com | |

| Physalospora piricola | 81.4 | mdpi.com |

Antibacterial Activity

Antiproliferative and Cytotoxic Potential in Cellular Models

The antiproliferative and cytotoxic effects of this compound and its derivatives have been explored in various cancer cell lines, revealing potential for development as anticancer agents.

This compound has been evaluated for its cytotoxic potential against several cancer cell lines. In one study, it demonstrated cytotoxicity against human prostate (DU-145) and oral (SCC-29B) cancer cell lines, with IC50 values of 78.64 µg/mL and 88.92 µg/mL, respectively. nih.govdntb.gov.uamdpi.com Notably, it showed significantly less toxicity in normal Vero kidney cells (IC50 = 246.3 µg/mL), suggesting a degree of selectivity for cancerous cells. nih.govdntb.gov.ua

The development of longifolene-derived compounds has shown even more promising results. A series of novel tetralone derivatives bearing a 1,2,4-triazole moiety were synthesized and tested against five human cancer cell lines: T-24 (bladder), MCF-7 (breast), HepG2 (liver), A549 (lung), and HT-29 (colon). mdpi.comnih.gov Several of these compounds, specifically 6d, 6g, and 6h, exhibited broad-spectrum anticancer activity that was superior to the positive control, 5-fluorouracil. mdpi.comnih.gov For example, compound 6g showed the best activity against MCF-7 cells with an IC50 value of 4.42 ± 2.93 µM, while compound 6h was most effective against A549 cells with an IC50 of 9.89 ± 1.77 µM. mdpi.com

Similarly, twenty novel longifolene-derived tetraline fused thiazole-amide compounds were synthesized and evaluated for their antiproliferative activity against a panel of cancer cell lines including SK-OV-3 (ovarian), MCF-7, HepG2, A549, and T-24. researchgate.net These studies indicate that the longifolene scaffold is a valuable starting point for the design of new antiproliferative agents.

Table 3: Cytotoxic Activity of this compound and its Derivatives in Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC50 Value | Reference |

|---|---|---|---|---|

| This compound | DU-145 | Prostate | 78.64 µg/mL | nih.govdntb.gov.uamdpi.com |

| SCC-29B | Oral | 88.92 µg/mL | nih.govdntb.gov.uamdpi.com | |

| Vero (normal) | Kidney | 246.3 µg/mL | nih.govdntb.gov.ua | |

| Tetralone derivative 6g | MCF-7 | Breast | 4.42 ± 2.93 µM | mdpi.com |

| A549 | Lung | >100 µM | mdpi.com | |

| Tetralone derivative 6h | A549 | Lung | 9.89 ± 1.77 µM | mdpi.com |

| MCF-7 | Breast | 23.45 ± 3.45 µM | mdpi.com |

The mechanisms underlying the biological activities of this compound and its derivatives often involve the inhibition of specific enzymes and interference with key cellular pathways.

For instance, the antifungal activity of novel longifolene-derived diacylhydrazine compounds is attributed to their ability to act as succinate dehydrogenase (SDH) inhibitors. nih.govacs.org SDH is a crucial enzyme in both the mitochondrial respiratory chain and the tricarboxylic acid cycle, making it an effective target for fungicides. acs.org Molecular docking studies have supported the interaction of these compounds with the SDH enzyme. nih.gov

In the context of anticancer activity, a pyrazole ring-containing isolongifolanone derivative, P129, was synthesized and found to target cyclin-dependent kinase-2 (CDK-2). researchgate.net CDK-2 is a key regulator of the G1/S phase transition in the cell cycle, and its inhibition can suppress the viability of cancer cells. researchgate.net Treatment with P129 led to G0/G1 cell cycle arrest and induced apoptosis in human glioma cells through the mitochondrial pathway. researchgate.net

Molecular docking studies with longifolene-derived tetraline pyrimidine derivatives have suggested that these compounds may exert their antiproliferative effects by inhibiting Survivin, a protein that is overexpressed in many cancers and plays a role in inhibiting apoptosis and regulating cell division. researchgate.net The binding modes of these derivatives were found to be similar to known Survivin inhibitors. researchgate.net

The general principle of enzyme inhibition involves an inhibitor molecule binding to an enzyme and reducing its activity. patsnap.com This can occur through competitive inhibition, where the inhibitor competes with the substrate for the active site, or non-competitive inhibition, where the inhibitor binds to an allosteric site, causing a conformational change in the enzyme. patsnap.comlongdom.org The development of drugs that act as enzyme inhibitors is a major focus in pharmaceutical research. pioneerpublisher.com

Assessment in Cancer Cell Lines (in vitro)

Antioxidant and Free Radical Scavenging Activities

The antioxidant potential of this compound and its isomer, isolongifolene, has been investigated through various in vitro assays. Isolongifolene, a sesquiterpene found in Murraya koenigii, has demonstrated significant antioxidant and free radical scavenging activity. researchgate.netscialert.net

In a comprehensive study, the antioxidant capacity of isolongifolene was evaluated using multiple methods, including DPPH, ABTS, hydroxyl radical, nitric oxide, hydrogen peroxide, and superoxide radical scavenging assays. researchgate.netscispace.com The results showed that isolongifolene was an effective scavenger of these reactive oxygen species. researchgate.netscispace.com For example, the EC50 value for hydroxyl radical scavenging was 16.27 µg/mL, which was more potent than the standard, mannitol. scispace.com Similarly, its EC50 value for scavenging hydrogen peroxide was 25.01 µg/mL. scispace.com

The ability of a compound to scavenge free radicals is crucial in mitigating oxidative stress, which is implicated in a variety of degenerative diseases, including cancer. scispace.comtaylorandfrancis.com The potent antioxidant activity of isolongifolene suggests it could be a valuable natural compound for preventing the progression of diseases related to oxidative damage. researchgate.netscialert.net While direct and extensive data on the antioxidant activity of this compound itself is less available, the findings for its isomer highlight the potential of this structural class of compounds as antioxidants.

Table 4: In Vitro Antioxidant Activity of Isolongifolene

| Assay | EC50 Value (µg/mL) | Reference |

|---|---|---|

| DPPH Radical Scavenging | 77.34 | researchgate.netscialert.net |

| ABTS Radical Scavenging | 40.9 | researchgate.netscialert.net |

| Hydroxyl Radical Scavenging | 16.27 | researchgate.netscialert.netscispace.com |

| Nitric Oxide Scavenging | 238.3 | researchgate.netscialert.net |

| Hydrogen Peroxide Scavenging | 25.01 | researchgate.netscialert.netscispace.com |

| Superoxide Radical Scavenging | 16.79 | researchgate.netscialert.net |

Herbicidal and Plant-Related Biological Activities

This compound and its derivatives have demonstrated notable effects on plant growth, ranging from growth promotion at low concentrations to significant herbicidal activity. Early studies identified that this compound itself can influence plant development; for instance, it was observed to promote the growth of Avena (oat) coleoptiles at lower concentrations while inhibiting the root growth of cress. d-nb.info

More recent research has focused on the synthetic modification of the longifolene scaffold to develop potent herbicides. A significant breakthrough in this area involves the creation of longifolene-derived primary amine carboxylates. acs.orgnih.gov These derivatives have exhibited powerful herbicidal effects against various weed species, including annual ryegrass (Lolium multiflorum) and wild rape (Brassica campestris). acs.orgnih.gov The activity of these compounds is often superior to that of the commercial herbicide glyphosate, particularly in inhibiting root growth. acs.orgnih.gov For example, several longifolene-derived primary amine carboxylates achieved 100% inhibition of root growth for both L. multiflorum and B. campestris at concentrations of 0.156 mmol/L and 0.313 mmol/L, respectively. acs.org

The concentration of these compounds is a critical factor, as some derivatives can promote the growth of B. campestris at very low concentrations (0.002–0.020 mmol/L). acs.org Beyond terrestrial plants, this compound has also been found to inhibit the growth of the red tide plankton, Skeletonema costatum, suggesting a broader range of plant-related biological activities. researchgate.net

Table 1: Herbicidal and Plant-Related Activities of this compound and Its Derivatives

| Compound/Derivative | Target Species | Observed Effect | Concentration | Citation |

|---|---|---|---|---|

| This compound | Avena (oat) coleoptiles | Growth promotion | Lower concentrations | d-nb.info |

| This compound | Cress | Root growth inhibition | Not specified | d-nb.info |

| Longifolene-derived primary amine carboxylates | Lolium multiflorum | Root and shoot growth inhibition | 0.039–0.313 mmol/L | acs.orgnih.gov |

| Longifolene-derived primary amine carboxylates | Brassica campestris | Root and shoot growth inhibition | 0.039–0.313 mmol/L | acs.orgnih.gov |

| Compound 5l (a primary amine dicarboxylate) | Lolium multiflorum | Root and shoot growth inhibition (IC₅₀ ≈ 0.010 mmol/L) | Not specified | acs.orgnih.gov |

| Compound 5l (a primary amine dicarboxylate) | Brassica campestris | Root and shoot growth inhibition (IC₅₀ ≈ 0.023 mmol/L) | Not specified | acs.orgnih.gov |

Structure-Activity Relationship (SAR) Studies for this compound Derivatives

The versatile structure of this compound has enabled chemists to synthesize a wide array of derivatives and systematically study how specific structural modifications impact biological activity. These structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of these compounds for various applications, including herbicidal, antifungal, and antibacterial agents.

Herbicidal Activity SAR

For longifolene-derived herbicides, SAR studies have provided clear guidance for designing more effective compounds. acs.orgnih.gov Research on primary amine carboxylates has revealed several key structural determinants for herbicidal potency:

Carboxylate Type: Dicarboxylates were found to have herbicidal activity that was either similar to or significantly higher than their corresponding monocarboxylate counterparts and the commercial herbicide glyphosate. acs.orgnih.gov

Chain Length: The carbon chain length of the attached carboxylate has a substantial influence on herbicidal performance. acs.orgnih.gov

Schiff Base Modifications: For Schiff base derivatives of longifolene, the introduction of halogen atoms like chlorine or bromine into the furan or benzene ring was beneficial for increasing herbicidal activity. researchgate.net

Substituent Effects: In certain series, alkyl-substituted derivatives demonstrated greater activity than phenyl-substituted derivatives. researchgate.net For instance, some derivatives showed herbicidal activity against barnyard grass and rape that was over 400-700% higher than that of commercial herbicides like glyphosate and diuron. researchgate.net

Antifungal Activity SAR

The development of antifungal agents from this compound has also been guided by detailed SAR analysis.

Diacylhydrazine Derivatives: A series of novel diacylhydrazine compounds derived from longifolene were synthesized with succinate dehydrogenase (SDH) as the target enzyme. acs.orgnih.gov The nature of the substituent group (R) on the acylhydrazine moiety was found to be critical. nih.govacs.org

Compound 5a (R = o-I Ph) displayed exceptional and broad-spectrum antifungal activity, with inhibitory rates of 97.5% against Physalospora piricola and 80.5% against Colletotrichum orbiculare. nih.govacs.org

The presence of diacylhydrazine and phenol groups was identified as a potential pharmacophore for antifungal action. acs.orgnih.gov

A three-dimensional quantitative structure-activity relationship (3D-QSAR) model confirmed a significant positive correlation between the antifungal activity and the binding energy with the SDH enzyme. acs.orgnih.gov

Diphenyl Ether Carboxylic Acid Derivatives: Another class of derivatives, diphenyl ether carboxylic acids, also showed promising antifungal properties. Compound 7b exhibited strong and broad-spectrum activity, with inhibition rates over 80% against fungi such as Alternaria solani, Cercospora arachidicola, and Rhizoctonia solani. mdpi.com

Table 2: SAR Highlights for Antifungal Longifolene Derivatives

| Derivative Class | Key Structural Feature | Target Fungi | Result | Citation |

|---|---|---|---|---|

| Diacylhydrazines | R = o-I Ph (Compound 5a) | Physalospora piricola, Colletotrichum orbiculare | Excellent and broad-spectrum activity; 97.5% inhibition against P. piricola | nih.govacs.org |

| Diacylhydrazines | R = o-F Ph (Compound 5h) | Gibberella zeae | 70.8% inhibition | nih.govacs.org |

| Diacylhydrazines | R = o-Cl Ph (Compound 5k) | Alternaria solani | 72.1% inhibition | nih.govacs.org |

Antibacterial and Antiproliferative Activity SAR

SAR studies have also been extended to other biological activities.

Antibacterial Activity: ω-aminomethyl longifolene amide derivatives were synthesized and evaluated for their antibacterial potential. researchgate.net The results showed that compounds 6f , 6i , and 6k possessed antibacterial activity against Staphylococcus aureus, Bacillus subtilis, and Klebsiella pneumoniae that was comparable or even superior to the antibiotic rifampicin, with MIC values ranging from 0.488 to 0.977 μg/mL. researchgate.net Molecular docking studies suggested these compounds interact effectively with bacterial enzymes like sortase A (SrtA). researchgate.net

Antiproliferative Activity: Novel tetraline fused N-acyl-pyrazole derivatives of longifolene have been investigated for their anticancer potential. sioc-journal.cn Compound 6q (R=p-NO₂C₆H₄) was particularly effective, showing good, broad-spectrum antiproliferative activity against several human cancer cell lines, including breast (MCF-7) and gastric (MGC-803) cancer cells. A 3D-QSAR model was successfully established to correlate the chemical structures with their antiproliferative effects. sioc-journal.cn

Applications in Advanced Chemical Synthesis and Materials Science

Role as Chiral Auxiliary and Ligand in Asymmetric Catalysis

The inherent chirality of (-)-longifolene makes it an attractive candidate for applications in asymmetric synthesis, where the selective production of a single enantiomer of a chiral product is desired. wikipedia.org A chiral auxiliary is a chemical compound that is temporarily incorporated into a substrate to direct a reaction to occur with a specific stereoselectivity. york.ac.uk

Key research findings in this area include:

Chiral Hydroborating Agents: this compound reacts with borane to form dilongifolylborane, a chiral hydroborating agent. wikipedia.orgthegoodscentscompany.com This reagent has been effectively used in the asymmetric hydroboration of prochiral olefins, a fundamental reaction in organic synthesis for the creation of chiral alcohols. mpbio.com

Enantioselective Synthesis: The rigid structure of the longifolene backbone provides a well-defined chiral environment, influencing the stereochemical outcome of reactions. This has been explored in various asymmetric transformations, including Diels-Alder reactions and alkylations, where the auxiliary derived from longifolene directs the approach of reagents. researchgate.netsfu.ca

Ligand Development: Derivatives of longifolene have been synthesized and evaluated as chiral ligands in metal-catalyzed reactions. 58.59.2 These ligands coordinate to a metal center, creating a chiral catalyst that can induce enantioselectivity in a wide range of transformations.

The effectiveness of a chiral auxiliary is determined by its ability to be easily attached to the substrate, exert a high degree of stereochemical control, and be readily removed and recovered for reuse. york.ac.uk

Precursor for Specialty Chemicals and Intermediates

This compound serves as a versatile starting material for the synthesis of a variety of value-added chemicals and complex molecular targets. biosynth.com Its abundance as a major constituent of certain pine resins makes it a cost-effective and renewable feedstock. nih.gov

Notable transformations and products derived from longifolene include:

Isomerization and Aromatization: Longifolene can be converted into 7-isopropyl-1,1-dimethyl-1,2,3,4-tetrahydronaphthalene (a tetralin derivative) through isomerization and aromatization reactions. mdpi.com This derivative serves as a platform for further functionalization to create novel compounds with potential applications in medicine and perfumery. nih.gov

Synthesis of Bioactive Molecules: Researchers have utilized longifolene as a starting point for the synthesis of novel compounds with potential biological activity. For instance, longifolene-derived tetralone and diacylhydrazine compounds have been synthesized and evaluated for their antiproliferative and antifungal activities, respectively. nih.govmdpi.com

Perfumery Chemicals: The oxidation of longifolene yields products like isolongifolenone, which possesses a desirable woody and iris-like fragrance and is used in cosmetics and soaps. aosennewmaterial.com

The synthesis of complex molecules from simple, readily available natural products like longifolene is a key strategy in sustainable chemistry. nih.gov

| Precursor | Reaction Type | Product(s) | Application Area |

| This compound | Hydroboration | Dilongifolylborane | Asymmetric Synthesis |

| This compound | Isomerization/Aromatization | 7-isopropyl-1,1-dimethyl-1,2,3,4-tetrahydronaphthalene | Specialty Chemicals, Perfumery |

| This compound | Oxidation | Isolongifolenone | Fragrances |

| Longifolene-derived tetralone | Multi-step synthesis | Novel triazole derivatives | Potential pharmaceuticals |

| Longifolene-derived tetralone | Baeyer-Villager oxidation, Hydrazinolysis | Diacylhydrazine compounds | Potential fungicides |

Use in Synthetic Resins and Flotation Agents

The chemical properties of this compound also lend themselves to industrial applications in materials science.

Synthetic Resins: Longifolene is utilized as a raw material in the production of synthetic resins. linxingpinechem.comchemicalbook.comhaihangchem.com Its hydrocarbon structure can be incorporated into polymer chains, contributing to the properties of the final resin product. It serves as a feedstock for creating high-quality polymers for various industrial uses. aosennewmaterial.comlinxingpinechem.com

Flotation Agents: In the mining industry, longifolene functions as a flotation agent. aosennewmaterial.comlinxingpinechem.comchemicalbook.com Flotation is a process used for mineral separation. The selective adhesion of longifolene to the surface of mineral particles helps to separate them from the gangue, thereby improving the efficiency of mineral recovery and reducing operational costs. aosennewmaterial.com

Analytical Methodologies for Research

Advanced Spectroscopic Techniques for Structural Characterization in Research

Spectroscopic methods are indispensable for the detailed structural determination of (-)-longifolene. These techniques probe the molecular structure at the atomic level, providing a comprehensive picture of its connectivity and spatial arrangement.

High-Resolution NMR Spectroscopy (1H, 13C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like this compound. High-resolution 1H and 13C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom in the molecule, respectively. nih.govresearchgate.net

1H NMR Spectroscopy: The proton NMR spectrum of this compound displays a series of signals corresponding to the different types of protons in its tricyclic structure. The chemical shifts (δ) and coupling constants (J) of these signals are crucial for determining the connectivity of the protons. For instance, specific signals can be attributed to the methyl groups and the various methylene and methine protons within the bridged ring system. acs.org

13C NMR Spectroscopy: The 13C NMR spectrum complements the 1H NMR data by providing information on the carbon skeleton. udel.edu It reveals the number of distinct carbon environments and their electronic nature (e.g., sp2 or sp3 hybridized). The complete assignment of the 13C NMR spectrum of longifolene has been achieved through advanced techniques. acs.orgscispace.com

2D NMR Spectroscopy: Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are essential for unambiguously assigning the complex NMR spectra of this compound. epfl.chcore.ac.uk

COSY experiments establish correlations between protons that are coupled to each other, helping to trace out the proton-proton connectivity within the molecule. emerypharma.com

HSQC spectra correlate each proton with the carbon atom to which it is directly attached, providing a clear map of C-H bonds. emerypharma.comresearchgate.net

HMBC experiments reveal correlations between protons and carbons that are separated by two or three bonds, which is critical for piecing together the entire molecular framework, including the connections to quaternary carbons. epfl.chresearchgate.net

The combined application of these NMR techniques allows for a complete and detailed structural assignment of this compound and its derivatives. nih.govnih.govacs.orgnih.gov

Table 1: Representative NMR Data for this compound Derivatives

| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | Reference |

| Longifolene-derived primary amine carboxylate | 5.07 (t, J = 7.2 Hz, 1H), 3.62 (dd, J = 7.2, 3.5 Hz, 2H), 3.00 (d, J = 4.8 Hz, 1H), 2.19 (d, J = 3.5 Hz, 1H), 1.05 (s, 3H), 1.01 (s, 3H), 0.95 (s, 3H) | 178.0, 165.9, 106.5, 62.4, 44.7, 44.3, 43.1, 42.3, 38.2, 36.2, 33.1, 31.5, 30.0, 29.2, 29.1, 28.3, 25.0, 20.6 | acs.org |

| Another Longifolene-derived primary amine carboxylate | 5.08 (t, J = 7.2 Hz, 2H), 3.70–3.56 (m, 4H), 3.00 (d, J = 4.8 Hz, 2H), 2.18 (d, J = 3.5 Hz, 2H), 1.05 (s, 6H), 1.01 (s, 6H), 0.95 (s, 6H) | 171.8, 165.7, 106.7, 62.4, 44.7, 44.3, 43.1, 42.3, 38.2, 36.2, 33.1, 30.0, 29.2, 29.1, 28.31, 24.9, 20.6 | acs.org |

Mass Spectrometry (HRMS, LC-MS, ESI-MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the molecular formula of this compound and its derivatives. nih.gov

Electron Ionization Mass Spectrometry (EI-MS): This is a common MS technique where the sample is bombarded with electrons, causing ionization and fragmentation. The resulting mass spectrum shows a molecular ion peak corresponding to the molecular weight of the compound, as well as a series of fragment ion peaks that provide structural information. nist.gov The fragmentation pattern of longifolene is characteristic and can be compared to spectral libraries like the NIST database for identification. nih.gov